molecular formula C16H20ClFN2O3 B2501147 Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1797076-35-7

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2501147
CAS No.: 1797076-35-7
M. Wt: 342.8
InChI Key: IXQLICRXIIRKGB-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a carboxylate group and an acetamido group linked to a chlorofluorophenyl moiety.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound might be involved in the formation of carbon–carbon bonds . This process could affect various biochemical pathways, depending on the specific reactants and products involved.

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it might contribute to the formation of carbon–carbon bonds , which could have various effects at the molecular and cellular levels.

Action Environment

The success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of piperidine with 2-chloro-6-fluorophenylacetic acid, followed by esterification with methanol to form the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl moiety, where nucleophiles replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethoxy)methyl)phenyl)acetamido)methyl)piperidine-1-carboxylate
  • Methyl 4-chloro-6-fluoro-3-formyl-2-piperidinecarboxylate

Uniqueness

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of both chloro and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl 4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O3/c1-23-16(22)20-7-5-11(6-8-20)10-19-15(21)9-12-13(17)3-2-4-14(12)18/h2-4,11H,5-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLICRXIIRKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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